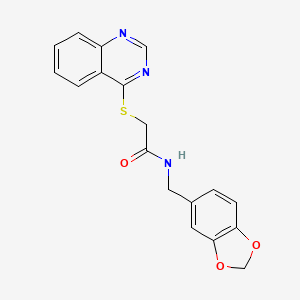

N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a quinazoline moiety, and a sulfanylacetamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-17(19-8-12-5-6-15-16(7-12)24-11-23-15)9-25-18-13-3-1-2-4-14(13)20-10-21-18/h1-7,10H,8-9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRKDBZDQPRAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329169 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721905-96-0 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Mercaptoquinazoline

4-Mercaptoquinazoline serves as the sulfur-containing quinazoline precursor. A common route involves:

Step 1: Synthesis of 4-Chloroquinazoline

Quinazoline is halogenated at position 4 using phosphorus oxychloride (POCl₃) under reflux. Typical conditions include:

- Reagents : Quinazoline (1 eq), POCl₃ (5 eq), catalytic N,N-dimethylformamide (DMF).

- Conditions : 110°C, 12 hours.

- Yield : 85–90%.

Step 2: Thiolation with Thiourea

4-Chloroquinazoline undergoes nucleophilic substitution with thiourea in ethanol:

$$

\text{4-Chloroquinazoline} + \text{NH}2\text{CSNH}2 \rightarrow \text{4-Mercaptoquinazoline} + \text{NH}_4\text{Cl}

$$

Synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromoacetamide

This intermediate links the benzodioxole moiety to the acetamide group.

Step 1: Protection of 1,3-Benzodioxol-5-ylmethylamine

The amine group of 1,3-benzodioxol-5-ylmethylamine is protected using tert-butoxycarbonyl (Boc) anhydride:

$$

\text{Amine} + (\text{Boc})2\text{O} \rightarrow \text{Boc-protected amine} + \text{CO}2

$$

Step 2: Bromoacetylation

The protected amine reacts with bromoacetyl bromide in the presence of a base:

$$

\text{Boc-protected amine} + \text{BrCH}_2\text{COBr} \rightarrow \text{N-(1,3-Benzodioxol-5-ylmethyl)-2-bromoacetamide} + \text{HBr}

$$

- Base : Triethylamine (TEA, 2 eq).

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

- Yield : 70–75%.

Step 3: Deprotection

The Boc group is removed using trifluoroacetic acid (TFA):

$$

\text{Boc-protected acetamide} + \text{TFA} \rightarrow \text{N-(1,3-Benzodioxol-5-ylmethyl)-2-bromoacetamide} + \text{CO}_2

$$

Coupling of Intermediates

The final step involves nucleophilic substitution between 4-mercaptoquinazoline and N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide:

$$

\text{4-Mercaptoquinazoline} + \text{BrCH}2\text{CONHCH}2\text{(benzodioxole)} \rightarrow \text{Target Compound} + \text{HBr}

$$

- Base : Diisopropylethylamine (DIPEA, 2 eq) to scavenge HBr.

- Solvent : Dimethylformamide (DMF), 50°C, 8 hours.

- Yield : 60–65%.

Optimization Notes :

- Higher temperatures (70°C) reduce reaction time but risk thiol oxidation.

- Inert atmosphere (N₂ or Ar) prevents disulfide formation.

Alternative Synthetic Routes

Mitsunobu Reaction for Thioether Formation

An alternative employs the Mitsunobu reaction to couple 4-mercaptoquinazoline with a hydroxyl-containing precursor:

$$

\text{4-Mercaptoquinazoline} + \text{HOCH}2\text{CONHCH}2\text{(benzodioxole)} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

$$

- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (PPh₃, 1.2 eq).

- Solvent : THF, 0°C to room temperature.

- Yield : 50–55%.

Limitations : Lower yield compared to nucleophilic substitution due to competing side reactions.

Solid-Phase Synthesis

A patent-derived method utilizes resin-bound intermediates to streamline purification:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 1,3-benzodioxol-5-ylmethylamine.

- Acetamide Formation : Bromoacetic acid is coupled using HBTU/HOBt activation.

- Thiol Coupling : 4-Mercaptoquinazoline is added via SN2 displacement.

- Cleavage : TFA releases the product from the resin.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC : C18 column, acetonitrile/water gradient, retention time = 12.3 min, purity ≥95%.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline moiety to its corresponding dihydroquinazoline.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents such as THF (tetrahydrofuran) or ether.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions often carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide exhibit promising anticancer properties. For instance, quinazoline derivatives have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Research has shown that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death. This property is particularly valuable in the development of new antibiotics.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic cells.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth dilution methods. Results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to:

Inhibit Enzyme Activity: It may inhibit key enzymes involved in cell proliferation and survival.

Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Disrupt Cell Cycle: It may cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating.

Comparison with Similar Compounds

Similar Compounds

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.

Benzodioxole derivatives: Various benzodioxole derivatives have been synthesized and evaluated for their biological activities, including COX inhibition and cytotoxicity.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide is unique due to its combination of the benzodioxole and quinazoline moieties linked by a sulfanylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Benzodioxole moiety : Enhances biological activity through interactions with various receptors.

- Quinazoline scaffold : Known for a range of pharmacological effects, including anticancer properties.

- Sulfanyl group : Contributes to reactivity and potential interactions with biological targets.

The molecular formula is , with a molecular weight of approximately 353.4 g/mol .

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit notable anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell growth by modulating the activity of protein kinases and other targets involved in cell cycle regulation .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, including:

- α-Glucosidase : Compounds containing quinazoline structures have demonstrated significant inhibitory effects against α-glucosidase, which is relevant for managing type 2 diabetes mellitus. The structure-activity relationship (SAR) analysis has revealed that specific substitutions on the quinazoline ring enhance inhibitory potency .

The proposed mechanisms of action for this compound include:

- GABA A Receptor Modulation : Similar compounds act as positive allosteric modulators at GABA A receptors, enhancing inhibitory neurotransmission.

- Inhibition of Carbonic Anhydrase II : Some quinazoline derivatives have been shown to inhibit this enzyme, contributing to anticonvulsant properties.

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of several quinazoline derivatives, including this compound. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.

- Enzyme Inhibition Studies : Another investigation focused on the α-glucosidase inhibitory activity of related compounds. The most potent derivative exhibited an IC50 value significantly lower than that of acarbose, indicating its potential as a therapeutic agent for diabetes management .

Data Table of Biological Activities

Q & A

Q. What spectroscopic and analytical techniques are essential for confirming the structural identity of N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to resolve aromatic protons (benzodioxole and quinazoline moieties) and the sulfanyl-acetamide bridge .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 445.49 (C24H19N3O4S) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction intermediates .

Q. What are the critical synthetic steps for preparing this compound?

- Methodological Answer : Key steps include:

Sulfanyl Bridge Formation : Reacting 4-mercaptoquinazoline with chloroacetyl chloride under basic conditions (e.g., NaHCO3) to form the thioether intermediate .

Amide Coupling : Condensing the thioether intermediate with 1,3-benzodioxol-5-ylmethylamine using coupling agents like EDCl/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Critical Parameters: Temperature control (0–5°C during coupling), inert atmosphere (N2/Ar), and pH adjustment (7–8 for amide bond stability) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanyl-acetamide bond formation, particularly in scale-up syntheses?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reactivity .

- Catalysis : Introduce catalytic iodine or Cu(I) to accelerate thiol-quinazoline coupling .

- Process Control : Use real-time HPLC monitoring to identify byproducts (e.g., disulfide formation) and adjust stoichiometry .

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .

Q. How should contradictory data in enzyme inhibition assays (e.g., IC50 variability) be systematically addressed?

- Methodological Answer :

- Assay Standardization :

- Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 25°C) .

- Validate with positive controls (e.g., known quinazoline-based inhibitors).

- Data Triangulation :

- Cross-validate using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .

- Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and rule out nonspecific binding .

- Structural Analysis : Co-crystallize the compound with target enzymes to resolve binding mode discrepancies .

Q. What computational strategies are recommended for predicting the compound’s metabolic stability and off-target interactions?

- Methodological Answer :

- In Silico ADMET Prediction :

- Use tools like SwissADME to predict CYP450 metabolism sites (e.g., benzodioxole ring oxidation) .

- Apply molecular docking (AutoDock Vina) to screen against off-target kinases or GPCRs .

- Machine Learning (ML) : Train models on public datasets (e.g., ChEMBL) to predict toxicity thresholds and prioritize in vitro testing .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported biological activity across studies (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity at varying concentrations (nM–μM range) to identify biphasic effects .

- Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7, RAW 264.7) with standardized viability assays (MTT/XTT) .

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed pathways (e.g., NF-κB vs. PI3K/Akt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.